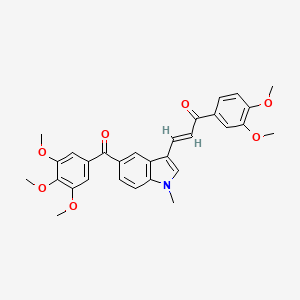
Phenstatin-based indole linked chalcone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tubulin polymerization-IN-21 is a small molecule inhibitor that targets the polymerization of tubulin, a protein that is essential for the formation of microtubules. Microtubules are critical components of the cytoskeleton in eukaryotic cells, playing a key role in maintaining cell shape, enabling intracellular transport, and facilitating cell division. By inhibiting tubulin polymerization, Tubulin polymerization-IN-21 disrupts microtubule dynamics, which can lead to cell cycle arrest and apoptosis, making it a potential candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tubulin polymerization-IN-21 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with commercially available starting materials, which undergo a series of reactions such as condensation, cyclization, and functional group modifications. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of Tubulin polymerization-IN-21 may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tubulin polymerization-IN-21 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a variety of substituted analogs with potentially different biological activities .
Scientific Research Applications
Tubulin polymerization-IN-21 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of tubulin polymerization and microtubule dynamics.
Biology: Employed in cell biology research to investigate the role of microtubules in cellular processes such as mitosis, intracellular transport, and cell signaling.
Medicine: Explored as a potential anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells. It is also being studied for its potential use in combination therapies to overcome drug resistance.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery and development
Mechanism of Action
Tubulin polymerization-IN-21 exerts its effects by binding to the colchicine-binding site on tubulin, thereby inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to the inhibition of mitotic spindle formation, resulting in cell cycle arrest at the metaphase stage and subsequent induction of apoptosis. The molecular targets and pathways involved include the inhibition of microtubule-associated proteins and the activation of apoptotic signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds that target tubulin polymerization include:
Colchicine: A well-known tubulin polymerization inhibitor used in the treatment of gout and familial Mediterranean fever.
Paclitaxel: A microtubule-stabilizing agent used in cancer therapy.
Vincristine: Another tubulin polymerization inhibitor used in chemotherapy
Uniqueness
Tubulin polymerization-IN-21 is unique in its specific binding affinity and selectivity for the colchicine-binding site on tubulin. This specificity allows for targeted inhibition of tubulin polymerization with potentially fewer off-target effects compared to other tubulin inhibitors. Additionally, its unique chemical structure may offer advantages in terms of pharmacokinetics and bioavailability .
Properties
Molecular Formula |
C30H29NO7 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-[1-methyl-5-(3,4,5-trimethoxybenzoyl)indol-3-yl]prop-2-en-1-one |
InChI |
InChI=1S/C30H29NO7/c1-31-17-20(8-11-24(32)18-9-12-25(34-2)26(14-18)35-3)22-13-19(7-10-23(22)31)29(33)21-15-27(36-4)30(38-6)28(16-21)37-5/h7-17H,1-6H3/b11-8+ |
InChI Key |
PXEKUQAYTPCHRC-DHZHZOJOSA-N |
Isomeric SMILES |
CN1C=C(C2=C1C=CC(=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)/C=C/C(=O)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C=CC(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


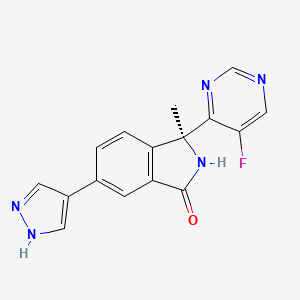
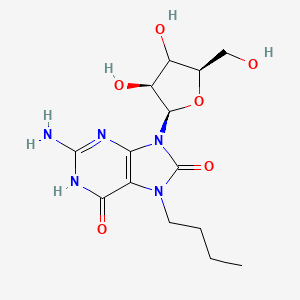
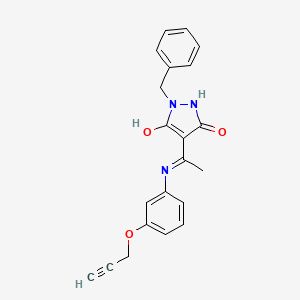

![1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406207.png)
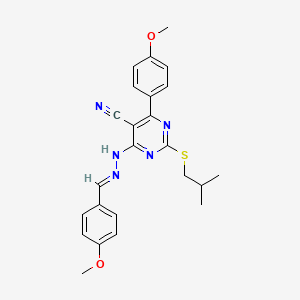
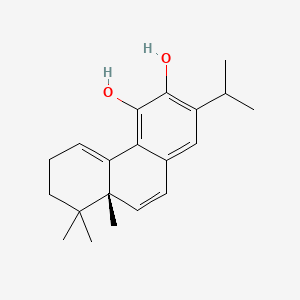
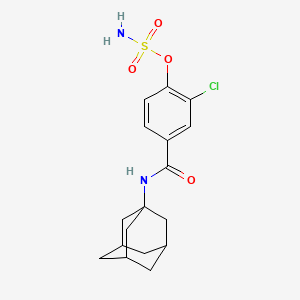
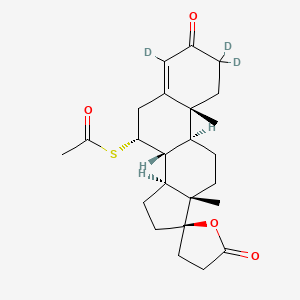
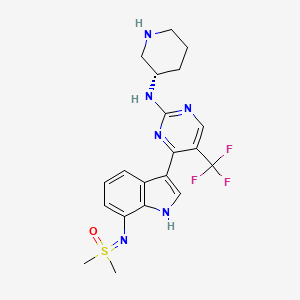
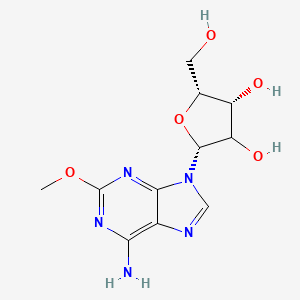
![2-amino-9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12406272.png)
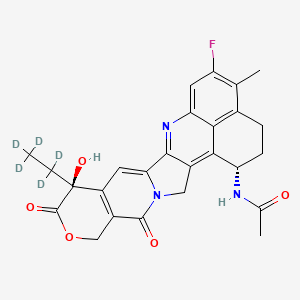
![N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide](/img/structure/B12406278.png)
